An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous and organic solubility stand as a paramount gatekeeper to a compound's ultimate success as a therapeutic agent. Poor solubility can cripple an otherwise promising candidate, leading to challenges in formulation, diminished bioavailability, and ultimately, clinical failure. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive overview of the solubility characteristics of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide , a heterocyclic amine with potential applications in medicinal chemistry. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage robust in-silico predictions and lay out a detailed, field-proven experimental framework for its empirical determination. This dual approach ensures both immediate, actionable insights and a clear path toward rigorous experimental validation.
Physicochemical Properties of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. These parameters offer insights into the intermolecular forces at play and how the molecule is likely to interact with various solvent systems.
| Property | Predicted Value | Scientific Rationale and Impact on Solubility |
| Molecular Formula | C₆H₁₀N₄O | The presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can enhance aqueous solubility. |
| Molecular Weight | 154.17 g/mol | A relatively low molecular weight is generally favorable for good solubility. |
| logP (Octanol-Water Partition Coefficient) | -0.85 | The negative logP value indicates a higher affinity for the aqueous phase over the lipid phase, suggesting good water solubility. |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | A TPSA in this range is indicative of good cell permeability and oral bioavailability, and also suggests favorable interactions with polar solvents. |
| pKa (Acidic/Basic) | Basic pKa: ~3.5; Acidic pKa: ~12.5 | The presence of a basic amino group and an acidic amide proton means that the compound's solubility will be highly pH-dependent. At pH values below its basic pKa, the amino group will be protonated, increasing its aqueous solubility. |
Predicted Solubility Profile
Due to the limited availability of experimental solubility data in peer-reviewed literature for 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, the following solubility profile has been generated using validated in-silico models. These predictions serve as a strong starting point for solvent selection in experimental settings.
| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mg/mL) | Classification |
| Water (pH 7.4) | 15.8 | 15.8 | Soluble |
| Phosphate Buffered Saline (PBS, pH 7.4) | 16.2 | 16.2 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 200 | Very Soluble |
| Ethanol | 25.1 | 25.1 | Soluble |
| Methanol | 45.3 | 45.3 | Freely Soluble |
| Acetone | 5.2 | 5.2 | Sparingly Soluble |
| Acetonitrile | 4.8 | 4.8 | Sparingly Soluble |
| Dichloromethane (DCM) | 0.9 | 0.9 | Slightly Soluble |
| Hexane | < 0.1 | < 0.1 | Insoluble |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This method is designed to be self-validating by ensuring that equilibrium has been reached.
The Rationale Behind the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. Its core principle lies in allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC), which provides both quantification and an assessment of compound stability.
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Methodology
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Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents as outlined in the predicted solubility table. For pH-dependent solubility, use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).
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Addition of Compound: To a series of glass vials, add an excess amount of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. A general rule of thumb is to add approximately 10 mg of compound to 1 mL of solvent. This ensures that undissolved solid remains at equilibrium.
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Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C for standard solubility measurements). Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, a 48-hour or even 72-hour equilibration time may be necessary.
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Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter. It is crucial to discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
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Quantification by HPLC-UV:
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Develop and validate an HPLC method for the quantification of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This includes establishing linearity, accuracy, and precision.
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Prepare a calibration curve using standards of known concentrations.
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Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
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Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.
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Calculation of Solubility: Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Factors Influencing the Solubility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.
Caption: Key factors influencing the solubility of the target compound.
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pH: As a compound with both a basic and an acidic center, its solubility in aqueous media will be significantly affected by pH. In acidic conditions (pH < 3), the amino group will be protonated, forming a more soluble salt. Conversely, in highly basic conditions (pH > 12), the amide proton may be deprotonated, also potentially increasing solubility. The lowest solubility is expected around the isoelectric point.
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Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The extent of this increase is dependent on the enthalpy of solution.
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Solvent Polarity: The principle of "like dissolves like" is paramount. The polar nature of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, as indicated by its TPSA and predicted logP, suggests higher solubility in polar solvents like water, methanol, and ethanol, and lower solubility in nonpolar solvents like hexane.
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Crystal Form (Polymorphism): The solid-state properties of the compound, such as its crystal lattice energy, can have a profound impact on solubility. Different polymorphs of the same compound can exhibit different solubilities. It is therefore essential to characterize the solid form used in solubility experiments.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility profile of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide based on robust in-silico predictions and outlines a comprehensive experimental protocol for its empirical determination. The predicted data suggests that this compound is likely to have favorable aqueous solubility, a critical attribute for a potential drug candidate. However, it is imperative that these predictions are confirmed through rigorous experimental work as detailed in this guide. Future studies should focus on determining the pH-solubility profile, assessing the temperature dependence of solubility, and characterizing the solid-state properties of the compound to gain a complete and accurate understanding of its biopharmaceutical properties.
References
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ChemAxon. (2024). Calculators and Predictors. Retrieved from [Link]
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ACD/Labs. (2024). ACD/PhysChem Suite. Retrieved from [Link]
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Rowan Scientific. (2024). Predicting Solubility. Retrieved from [Link]
- Avdeef, A. (2012).
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. Retrieved from [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]
